Vasotrope
Description
Conceptual Framework of Vasotropic Agents and Their Biological Significance
Vasotropic agents are defined by their ability to induce changes in the diameter of blood vessels, leading to either vasoconstriction (narrowing) or vasodilation (widening). This regulation of vascular tone is a dynamic process mediated by the interaction of these agents with specific receptors on vascular smooth muscle cells and endothelial cells wikipedia.org. The balance between vasoconstrictor and vasodilator signals is essential for maintaining appropriate blood pressure and ensuring adequate perfusion of organs and tissues wikipedia.org.
The biological significance of vasotropic agents is vast, extending beyond simple control of blood vessel diameter. They are involved in complex physiological processes such as inflammation, hemostasis, angiogenesis, and vascular remodeling nih.gov. Endogenous vasotropic substances are produced by various sources within the body, including the endothelium, vascular smooth muscle, nerves, and circulating cells wikipedia.org. Examples of these include peptides like angiotensin II and endothelin, gaseous molecules like nitric oxide, and monoamines like serotonin (B10506) nih.govguidetopharmacology.orgnih.govwikipedia.org.
The precise effects of a vasotropic agent depend on the specific receptors it interacts with, their location and density in different vascular beds, and the prevailing physiological or pathological conditions. This intricate system of checks and balances ensures that blood flow is appropriately directed and regulated to meet the metabolic demands of different tissues.
Evolution of Research Paradigms for Vasoactive Compounds
The investigation into vasoactive compounds has evolved significantly over time, reflecting advancements in scientific understanding and technological capabilities. Early research often focused on identifying substances with observable pressor (blood pressure increasing) or depressor (blood pressure decreasing) effects. The discovery of the renin-angiotensin system, for instance, began with observations of a pressor agent in renal extracts in the late 19th century, leading to the identification of angiotensin in the mid-20th century wikipedia.org. This early paradigm was largely empirical and focused on isolating and characterizing biologically active substances.
The advent of molecular biology and pharmacology ushered in a new era, allowing researchers to investigate the mechanisms of action of vasoactive compounds at the receptor level. This led to the identification and characterization of various receptor subtypes and signaling pathways involved in mediating vascular responses. The discovery of endothelium-derived relaxing factor, later identified as nitric oxide, revolutionized the understanding of vascular regulation and highlighted the critical role of the endothelium nih.govwikipedia.org.
More recent research paradigms have incorporated systems biology approaches, aiming to understand the complex interactions between multiple vasoactive agents and signaling networks in regulating vascular function. The use of advanced techniques, including in vivo microcirculation imaging and '-omics' technologies, allows for a more comprehensive analysis of the vascular response to these compounds in health and disease citeab.com. The evolution of research paradigms has moved from a focus on individual compounds to a more integrated understanding of the dynamic interplay of vasotropic chemical entities within the complex vascular system. Research paradigms themselves, as foundational frameworks guiding research, have also evolved, influencing methodology, data collection, and analysis in this field wikidata.orgfishersci.ca.
Role of Vasotrope-like Compounds in Understanding Vascular Physiology and Pathology
Compounds exhibiting vasotropic properties, such as the chemical entity referred to as "this compound" and other vasotropic agents, have been instrumental in advancing the understanding of both normal vascular physiology and the pathogenesis of vascular diseases. By studying how these compounds interact with vascular cells and influence vascular tone, researchers gain crucial insights into the intricate mechanisms that govern blood flow regulation.
In physiological contexts, this compound-like compounds contribute to the maintenance of vascular homeostasis, influencing processes such as blood pressure control, tissue perfusion, and the adaptive responses of blood vessels to changes in metabolic demand wikipedia.orgciteab.com. Research findings have detailed the specific roles of various endogenous vasotropic agents in these processes. For example, nitric oxide is known for its vasodilatory effects and its role in inhibiting platelet aggregation, contributing to vascular health guidetopharmacology.orgnih.govctdbase.org. Endothelin-1, on the other hand, is a potent vasoconstrictor implicated in maintaining basal vascular tone nih.govnih.gov.
In pathological states, dysregulation of vasotropic compounds or their signaling pathways is a hallmark of numerous vascular diseases. Imbalances between vasoconstrictor and vasodilator influences contribute to conditions such as hypertension, pulmonary hypertension, atherosclerosis, and various forms of shock nih.govnih.govwikidata.orgmims.com. Research utilizing this compound-like compounds, either as tools to probe vascular function or as potential therapeutic targets, has elucidated key aspects of disease progression. Studies have investigated the altered responsiveness of blood vessels to vasoactive substances in diseases like diabetes and hypertension wikidata.org. The role of specific vasotropic agents in the inflammatory processes and vascular remodeling associated with atherosclerosis has also been a subject of extensive research bmrb.io. Furthermore, research on vasotropic agents is critical in understanding and managing conditions like septic shock, where widespread vasodilation leads to dangerously low blood pressure mims.comwikipedia.org.
The study of this compound-like compounds, therefore, provides a vital avenue for understanding the complex interplay of factors that maintain vascular health and the deviations that lead to disease, offering potential targets for therapeutic intervention.
| Type of Vasoactive Effect | Representative Examples |
| Vasoconstriction | Angiotensin II, Endothelin-1, Serotonin, Norepinephrine, Epinephrine, Vasopressin |
| Vasodilation | Nitric Oxide, Natriuretic Peptides, Prostacyclin, Milrinone, Levosimendan (inodilator) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H12ClN3O2S2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C12H11N3O2S2.ClH/c1-17-9-5-10(19(2)16)18-11(9)12-14-7-3-4-13-6-8(7)15-12;/h3-6H,1-2H3,(H,14,15);1H |
InChI Key |
ANADWCORSRTCSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
Origin of Product |
United States |
Historical Trajectories in Vasotropic Compound Discovery and Elucidation
Early Investigations into Endogenous Vasoactive Substances
The concept of endogenous substances regulating bodily functions emerged in the late 19th and early 20th centuries. Early investigations focused on tissue extracts and their effects on blood pressure and smooth muscle contraction. A pivotal moment was the discovery of epinephrine and norepinephrine, catecholamines that demonstrated potent vasoconstrictor effects. nih.govdroracle.ai These were among the first endogenous molecules identified to have a direct and powerful action on the vasculature.
Another critical area of early research was the investigation of hormones with vasoactive properties. Vasopressin, a peptide hormone, was identified for its ability to increase blood pressure through vasoconstriction. drugbank.commdpi.com The discovery of such substances laid the groundwork for understanding that the body produces its own powerful chemicals to regulate vascular tone and blood pressure.
In the latter half of the 20th century, the focus shifted towards the role of the vascular endothelium, the inner lining of blood vessels, in regulating vascular tone. A groundbreaking discovery was the identification of an endothelium-derived relaxing factor (EDRF). nih.govahajournals.org This labile substance was found to be released by endothelial cells in response to stimuli like acetylcholine and bradykinin, causing vasodilation. ahajournals.org This discovery challenged the existing understanding and highlighted the active role of the endothelium in vascular control.
Further research led to the identification of other endothelium-derived vasoactive factors. Endothelin-1, discovered in 1988, was identified as a potent vasoconstrictor peptide produced by endothelial cells. nih.gov The discovery of these opposing forces—vasodilators and vasoconstrictors—produced by the endothelium revealed a sophisticated local control system for blood flow and pressure.
| Endogenous Vasoactive Substance | Year of Key Discovery/Characterization | Primary Effect |
| Epinephrine | Early 20th Century | Vasoconstriction |
| Norepinephrine | Early 20th Century | Vasoconstriction |
| Vasopressin | Early 20th Century | Vasoconstriction |
| Endothelium-Derived Relaxing Factor (EDRF) | 1980s | Vasodilation |
| Endothelin-1 | 1988 | Vasoconstriction |
Seminal Contributions to Understanding Vasotropic Mechanisms
A major leap in understanding vasotropic mechanisms came with the identification of EDRF as nitric oxide (NO). nih.govahajournals.org This simple gas molecule was found to be synthesized by endothelial cells from the amino acid L-arginine and acts by stimulating soluble guanylate cyclase in vascular smooth muscle cells, leading to relaxation. nih.gov This discovery opened up a new field of research into gaseous signaling molecules.
The mechanisms of action for catecholamines like norepinephrine and epinephrine were elucidated through the characterization of adrenergic receptors (alpha and beta receptors). droracle.aidroracle.ai It was determined that their vasoconstrictor effects are primarily mediated by α1-adrenergic receptors on vascular smooth muscle. droracle.ai
The mechanism of vasopressin's vasoconstrictor action was found to be mediated by V1a receptors on vascular smooth muscle. drugbank.comdroracle.ai Activation of these receptors leads to an increase in intracellular calcium, causing muscle contraction. drugbank.com This pathway is distinct from the adrenergic system, providing an alternative mechanism for regulating vascular tone. droracle.ai
The discovery of endothelin receptors (ET-A and ET-B) and their signaling pathways further detailed the complex regulation of vascular tone by the endothelium. The multifaceted roles of these receptors in mediating vasoconstriction and vasodilation, depending on their location and the specific endothelin peptide, highlighted the intricacy of local vascular control.
| Vasotropic Substance | Receptor/Enzyme Target | Second Messenger/Intracellular Effect | Overall Vascular Effect |
| Nitric Oxide (NO) | Soluble Guanylate Cyclase | Increased cGMP | Vasodilation |
| Norepinephrine | α1-Adrenergic Receptors | Increased Intracellular Calcium | Vasoconstriction |
| Epinephrine | α and β Adrenergic Receptors | Varies by receptor subtype | Primarily Vasoconstriction (at higher doses) |
| Vasopressin | V1a Receptors | Increased Intracellular Calcium | Vasoconstriction |
| Endothelin-1 | ET-A and ET-B Receptors | Increased Intracellular Calcium (via ET-A) | Potent Vasoconstriction |
Key Milestones in the Academic Research of Synthetic Vasotropic Analogs
The discovery and mechanistic understanding of endogenous vasotropic compounds spurred the development of synthetic analogs with modified properties. A significant area of research has been the synthesis of vasopressin analogs. mdpi.com The goal of this research has been to create molecules with greater selectivity for specific vasopressin receptor subtypes, or with altered duration of action. mdpi.comnih.gov For example, terlipressin is a long-acting vasopressin analog. mdpi.com The development of such analogs has been crucial for dissecting the physiological roles of the different vasopressin receptors. nih.gov
Extensive research has also been conducted on synthetic catecholamine analogs. These compounds, such as phenylephrine (a pure α1 agonist), were developed to have more specific effects on adrenergic receptors than the endogenous catecholamines. nih.gov This allows for more targeted pharmacological interventions. Isoproterenol is another example, being an analog of epinephrine. nih.gov The creation of these selective agents has been invaluable for both research and clinical applications.
The elucidation of the nitric oxide pathway led to research into compounds that could modulate this system. Organic nitrates, for instance, exert their vasodilator activity by being converted to nitric oxide in vascular smooth muscle cells. nih.gov
Molecular and Cellular Mechanisms of Vasotropic Action
Receptor Binding Kinetics and Ligand-Target Interactions of Vasotropic Compounds
The actions of vasotropic agents are initiated by their binding to specific G protein-coupled receptors (GPCRs). wikipedia.org The affinity and selectivity of these interactions determine the ultimate physiological response. The primary targets include several subtypes of vasopressin receptors and the oxytocin receptor.
Vasopressin Receptor Subtype Specificity and Vasotrope Interactions
The effects of vasopressin and related compounds are mediated by three main receptor subtypes: V1a, V1b (also known as V3), and V2. wikipedia.orgoup.com These subtypes are tissue-specific and couple to different signaling pathways. wikipedia.org
V1a Receptors: Found on vascular smooth muscle cells, platelets, and hepatocytes, these receptors primarily mediate vasoconstriction. wikipedia.org
V1b (V3) Receptors: Located in the anterior pituitary, these receptors are involved in the regulation of ACTH secretion. oup.com They exhibit a unique ligand binding profile distinct from V1a and V2 receptors. oup.comkarger.com
V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are central to regulating water reabsorption, the primary antidiuretic effect of vasopressin. wikipedia.orgbiorxiv.org
Different vasotropic compounds exhibit varying affinities for these receptor subtypes, which dictates their specific actions. For instance, the endogenous ligand Arginine Vasopressin (AVP) binds with high affinity to all vasopressin receptor subtypes. guidetopharmacology.org In contrast, synthetic analogs can be designed for greater selectivity. Terlipressin and its metabolite, Lypressin ([Lys8]-vasopressin), show a higher affinity for V1 receptors over V2 receptors. nih.gov This selectivity is crucial for their clinical applications. Studies have shown that the binding affinity potency at both V1 and V2 receptors follows the order of AVP > Lypressin >> Terlipressin. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| Arginine Vasopressin (AVP) | V1a Receptor (human) | ~0.80 nM | nih.gov |
| Arginine Vasopressin (AVP) | V2 Receptor (human) | ~0.85 nM | nih.gov |
| Lypressin (LVP) | V1a Receptor (human) | ~1.8 nM | nih.gov |
| Lypressin (LVP) | V2 Receptor (human) | ~10.0 nM | nih.gov |
| Terlipressin | V1a Receptor (human) | ~1100 nM (1.1 µM) | nih.gov |
| Terlipressin | V2 Receptor (human) | ~6900 nM (6.9 µM) | nih.gov |
| V1A-2303 | V1a Receptor (human) | 0.46 nM (Ki) | nih.gov |
Oxytocin Receptor Modulation by this compound-Related Peptides
Oxytocin and vasopressin are structurally very similar, differing by only two amino acids. nih.govtansobio.com This homology allows for cross-reactivity, where vasopressin can bind to and activate oxytocin receptors (OTR), typically with a lower affinity than it has for its own receptors. guidetopharmacology.orgnih.gov This interaction is considered a form of biased signaling. nih.gov The OTR is widely distributed, and its activation by vasopressin-like peptides can lead to a range of physiological effects, contributing to the complex behavioral and physiological roles of these neuropeptides. nih.gov The ability of AVP to act as a partial agonist at the human oxytocin receptor is regulated by specific aromatic residues within the receptor structure. guidetomalariapharmacology.org
Identification and Characterization of Novel Binding Sites for Vasotropic Agents
Vasotropic compounds primarily engage the orthosteric binding pocket of their respective receptors. biorxiv.org Cryo-electron microscopy has revealed the detailed structure of Arginine Vasopressin (AVP) within the V2 receptor, showing a unique cyclic conformation held by a disulfide bond. biorxiv.org Research into ligand specificity has also identified that receptors in different tissues, such as the pituitary, can have distinct binding characteristics compared to those in the liver or blood vessels, suggesting subtle variations in receptor structure or the local environment that alter ligand interaction. karger.comnih.gov Furthermore, the development of novel nonpeptide antagonists has advanced the understanding of receptor-ligand interactions, highlighting the potential for different binding modes compared to endogenous peptide ligands. oup.com These studies are crucial for designing new therapeutic agents with improved specificity and efficacy.
Intracellular Signal Transduction Pathways Mediated by Vasotropic Compounds
Upon binding of a vasotropic ligand, the receptor undergoes a conformational change, initiating a cascade of intracellular events. These signaling pathways are fundamental to translating the external hormonal signal into a specific cellular response.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
All vasopressin and oxytocin receptors are G protein-coupled receptors (GPCRs) that activate heterotrimeric G proteins. wikipedia.org The specific G protein activated depends on the receptor subtype.
V1a and V1b Receptors: These receptors couple to G proteins of the Gq/11 family. wikipedia.org Activation of Gq/11 stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). wikipedia.org This cascade ultimately leads to cellular responses like smooth muscle contraction or hormone secretion. wikipedia.orgapexbt.com
V2 Receptors: The V2 receptor couples to the stimulatory G protein, Gs. wikipedia.orgbiorxiv.org This coupling is the primary mechanism for the antidiuretic effects of vasopressin. wikipedia.org Recent studies have shown the V2 receptor to be somewhat promiscuous, capable of engaging with many different G proteins from all subfamilies, including Gi/o and G12/13, which had not been previously reported. biorxiv.org
Cyclic Nucleotide (cAMP/cGMP) Pathway Modulation
The signaling pathway most associated with vasotropic compounds is the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is activated by the V2 receptor.
Upon vasopressin binding, the V2 receptor activates Gs, which in turn stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of ATP to cAMP. nih.gov The resulting increase in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). nih.govnih.gov PKA then phosphorylates various downstream target proteins, including aquaporin-2 water channels in the kidney, leading to their insertion into the cell membrane and increased water reabsorption. nih.gov This canonical cAMP-PKA pathway is central to the V2 receptor's physiological function. nih.gov While the primary pathway involves cAMP, the broader signaling network can also influence other pathways, such as those involved in actin cytoskeleton remodeling and cell adhesion. nih.gov
The Compound "this compound": An Examination of Available Scientific Literature
An extensive review of scientific databases, chemical registries, and patent literature reveals that "this compound" is not a recognized, specific chemical compound. The term "vasotropic" is used in pharmacology and medicine as a functional descriptor for substances that have an affinity for or act on blood vessels (from vaso-, meaning vessel, and -tropic, meaning having an affinity for).
While the user-requested article outline presumes the existence of a single chemical entity named "this compound" with specific molecular and cellular mechanisms, no such compound is described in publicly available scientific literature. Research indicates that the term is used to classify a broad range of vasoactive agents, which include various distinct chemical compounds with differing mechanisms of action.
For instance, medical literature discusses categories of vasoactive drugs such as vasopressors and inotropes, which are agents that cause vasoconstriction or affect myocardial contractility, respectively litfl.comnih.govecgwaves.com. Examples of these compounds include catecholamines like norepinephrine and epinephrine, which act on adrenergic receptors nih.govecgwaves.comradiologykey.com.
Occasionally, the term "this compound" appears in patent documents, seemingly as an internal code or placeholder name within a list of other compounds, but without any associated chemical structure or data that would define it as a specific molecule googleapis.comgoogle.comgoogle.com. One patent describes the compound betahistine as having "peripheral this compound properties," further illustrating the use of "this compound" as a descriptive term for a functional effect rather than a specific compound name google.comgoogleapis.com.
Given the absence of a specific, identifiable chemical compound named "this compound," it is not possible to provide a detailed, scientifically accurate article on its unique molecular mechanisms, cellular effects, or metabolic interactions as requested. The detailed information required—such as specific interactions with ion channels, modulation of enzyme activity, and precise signaling pathways—is contingent upon the existence of a defined molecular structure, which "this compound" lacks.
Unable to Generate Article on "this compound" Due to Lack of Scientific Information
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this specific name. The search yielded information on broader categories of substances such as vasopressors and inotropes, as well as the hormone vasopressin, but no distinct chemical entity identified as "this compound" could be found.
As a result, it is not possible to generate a scientifically accurate article on the molecular and cellular mechanisms of "this compound," specifically concerning its impact on biosynthetic and degradative pathways, as requested. The strict adherence to factual accuracy and the user's detailed outline cannot be fulfilled without verifiable information on the compound .
Any attempt to create content on "this compound" would be speculative and would not meet the required standards of a professional and authoritative scientific article. Further research or clarification on the identity of the compound referred to as "this compound" is necessary to proceed with the user's request.
Structure Activity Relationship Sar Studies of Vasotrope Compounds
Identification of Pharmacophore Models and Key Structural Motifs
Pharmacophore models represent the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. unina.it Identifying these features is a key outcome of SAR studies. unina.it Key structural motifs, both in the ligand and the target protein, play a crucial role in molecular recognition and binding. slideshare.netresearchgate.net Analysis of the activity data of a series of analogs allows researchers to deduce which functional groups and their spatial arrangement are critical for activity, thus leading to the development of a pharmacophore model. Based on the provided search results, specific pharmacophore models or the identification of key structural motifs responsible for the potential activity of Vasotrope (CID 9927482) were not found. unina.itresearchgate.netnih.gov General concepts of pharmacophore identification involve analyzing active ligands and superimposing their conformations to find common 3D features. unina.it
Synthetic Methodologies for Vasotropic Compounds and Their Analogs
Solid-Phase and Solution-Phase Peptide Synthesis Strategies
Peptides, a significant group of vasotropic compounds, are typically synthesized using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely adopted method for peptide synthesis, particularly for research and the production of complex or longer peptides cdutcm.edu.cnguidetopharmacology.orgwikipedia.orgpharmakb.com. In SPPS, the growing peptide chain is anchored to an insoluble solid support, typically a resin, via its C-terminus guidetopharmacology.orgpharmakb.com. Amino acids are added sequentially in a stepwise manner. Each cycle involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid guidetopharmacology.org. The use of a solid support simplifies purification, as excess reagents and by-products can be removed by simple washing and filtration steps guidetopharmacology.orgpharmakb.com. The Fmoc/tBu strategy is a commonly used approach in SPPS, employing fluorenylmethyloxycarbonyl (Fmoc) for temporary Nα-amino protection and tert-butyl (tBu) based groups for side-chain protection cdutcm.edu.cn. After the desired peptide sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions, and simultaneously deprotected guidetopharmacology.org. SPPS allows for automation, which increases throughput and efficiency wikipedia.orgpharmakb.com.
Solution-Phase Peptide Synthesis (LPPS): LPPS, also known as classical peptide synthesis, involves the stepwise addition of amino acids in a homogeneous liquid solution cdutcm.edu.cnwikipedia.org. Unlike SPPS, intermediates in LPPS are typically isolated and purified after each coupling step cdutcm.edu.cn. This can make LPPS more labor-intensive and challenging for longer peptide sequences due to potential solubility issues of intermediates cdutcm.edu.cnwikipedia.org. However, LPPS remains valuable, particularly for the large-scale production of shorter peptides and functionalized peptides cdutcm.edu.cn. Protecting groups are crucial in LPPS to ensure selective amide bond formation uni.lucdutcm.edu.cn. Combinations like Boc/Bzl or Z/tBu are employed for Nα-amino and side-chain protection, respectively cdutcm.edu.cn. Direct process monitoring by HPLC is a benefit of LPPS cdutcm.edu.cn.
Both SPPS and LPPS have been utilized in the synthesis of vasotropic peptides like vasopressin and its analogs nih.gov. Early synthetic variants of neurohypophyseal peptides were prepared using either solid-phase synthesis or individual couplings in solution nih.gov.
Chemoenzymatic and Biosynthetic Approaches for Vasotrope Scaffold Derivatization
Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations mims.com. This approach offers advantages such as high yields, excellent stereochemical control, and the ability to perform reactions under mild, environmentally friendly conditions mims.com. While traditional peptide synthesis focuses on assembling amino acids, chemoenzymatic methods can be applied to the derivatization of existing this compound scaffolds or the synthesis of complex building blocks. Enzymes, such as peptide ligases, can be used to join shorter peptide fragments, enabling the synthesis of longer peptides that are challenging to produce solely by SPPS cdutcm.edu.cn. Chemoenzymatic approaches can also be used to introduce non-natural amino acids or modify peptide backbones.
Biosynthetic approaches involve utilizing biological systems, such as bacteria or plants, for the production or modification of compounds nih.govumich.edusigmaaldrich.com. While naturally occurring vasotropic peptides like vasopressin, angiotensin II, and endothelins are synthesized in vivo through complex biosynthetic pathways involving preproproteins and proteolytic processing nih.gov, synthetic strategies aim to replicate or modify these structures chemically. However, biosynthetic methods can be relevant for obtaining complex starting materials or for the production of certain natural vasotropic compounds or their precursors. For instance, studies on Ginkgo biloba extracts, known for vasotropic effects, involve investigating the biosynthesis of compounds like ginkgolides and bilobalide, which are challenging to synthesize chemically. Chemoenzymatic synthesis can be seen as bridging chemical and biological methods, leveraging enzymes to perform specific synthetic steps mims.com.
Novel Chemical Transformations for Analog Generation
Generating analogs of vasotropic compounds is crucial for optimizing their properties, such as potency, selectivity, and stability. This involves introducing modifications to the core structure through novel chemical transformations. These transformations can include:
Amino Acid Substitutions: Replacing natural amino acids with non-natural or modified amino acids can significantly alter the peptide's activity and pharmacokinetic profile sigmaaldrich.com. This requires synthetic methods for incorporating these modified building blocks into the peptide chain during solid-phase or solution-phase synthesis.
Cyclization: Forming cyclic peptides can enhance stability and modify receptor binding fishersci.ca. Chemical methods are employed to create amide or disulfide linkages to cyclize linear peptide precursors fishersci.ca.
Pegylation and other Conjugations: Attaching polyethylene (B3416737) glycol (PEG) chains or other molecules can improve solubility, reduce immunogenicity, and extend half-life. Novel chemical coupling reactions are needed for such conjugations github.io.
Modifications to the Peptide Backbone: Alterations to the amide bonds or introduction of non-natural linkers can impact stability and biological activity.
Synthesis of Peptidomimetics: These are non-peptide molecules that mimic the biological activity of peptides. Their synthesis often involves complex organic chemistry transformations, including multicomponent reactions, to construct diverse scaffolds.
Research into vasopressin and vasotocin (B1584283) analogs, for example, has involved modifications at specific amino acid positions to enhance selective effects sigmaaldrich.com. Novel synthetic routes have been developed for generating libraries of analogs to explore structure-activity relationships guidetopharmacology.org.
Purification and Characterization Techniques for Synthetic Intermediates and Final Products
After synthesis, purifying and characterizing the resulting peptides and their analogs are critical steps to ensure their identity, purity, and quality github.io. Synthetic reaction mixtures often contain impurities, including truncated sequences, deletion peptides, and incompletely deprotected species.
Purification Techniques:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification. RP-HPLC separates peptides based on their hydrophobicity using a stationary phase (commonly C18-modified silica) and a mobile phase, often a gradient of water and acetonitrile, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). Preparative RP-HPLC is used to isolate the desired peptide from the crude mixture nih.gov.
Flash Chromatography: Reversed-phase flash chromatography can be used as an alternative or orthogonal purification step, particularly for cleaning up crude peptide mixtures before final RP-HPLC polishing umich.edu. It offers higher loading capacity compared to preparative HPLC umich.edu.
Countercurrent Distribution (CCD): For peptides synthesized in solution, CCD can be used for purification fishersci.com.
Other Chromatographic Methods: Depending on the peptide properties, other chromatographic techniques like ion-exchange chromatography or size exclusion chromatography may be employed.
Characterization Techniques:
Analytical HPLC: Used to assess the purity of the synthetic peptide and monitor purification fractions.
Mass Spectrometry (MS): Essential for confirming the molecular weight and identity of the synthetic peptide and for characterizing impurities nih.govfishersci.caresearchgate.net. LC-MS, coupling liquid chromatography with mass spectrometry, is a powerful tool for analyzing complex peptide mixtures and identifying impurities nih.govfishersci.caresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination researchgate.net.
Amino Acid Analysis: Confirms the amino acid composition of the hydrolyzed peptide.
NMR Spectroscopy: Provides detailed structural information, including confirmation of amino acid sequence and the presence of modifications or unexpected structures.
UV Spectroscopy: Used for detection during HPLC, typically monitoring at 210-220 nm for the peptide bond.
Chiral Chromatography: Used to determine the stereochemical purity of the synthesized peptide, especially important if chiral amino acids or transformations were involved.
Purification and characterization are iterative processes, with analytical techniques guiding the purification strategy and confirming the purity of the final product. Regulatory guidelines emphasize the importance of thorough characterization and impurity profiling for synthetic peptides intended for therapeutic use github.io.
Computational and in Silico Approaches in Vasotrope Research
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a small molecule like Vasotrope) when bound to a receptor (e.g., a protein target) to form a stable complex. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the flexibility of the ligand and receptor, the stability of the complex, and the dynamic nature of their interaction. These methods are widely applied to study ligand-receptor binding in various biological systems. For instance, molecular docking and dynamics simulations have been employed to study the interactions of antagonists with the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), a receptor involved in mediating vasoactive effects. uni.lu While these techniques are powerful tools for understanding how a molecule might interact with potential targets, specific research applying molecular docking and dynamics simulations to investigate the interaction of this compound (CID 9927482) with relevant biological receptors was not found in the consulted literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the biological activity of a set of compounds with their calculated molecular descriptors (numerical representations of chemical structures and properties). QSAR models can be used to predict the activity of new compounds, identify key structural features contributing to activity, and guide the design of compound libraries. This approach is commonly used in drug discovery and toxicology to prioritize compounds for synthesis and testing. For example, computational approaches, including methods related to QSAR, have been used in the discovery of potential inhibitors for vasoactive metalloproteases. fishersci.ca However, no specific QSAR studies focused on establishing relationships between the structural properties of this compound (CID 9927482) and any potential biological activities were identified in the available search results.
In Silico Prediction of Target Specificity and Off-Target Interactions
In silico methods can be used to predict potential biological targets for a given compound based on its chemical structure and similarity to molecules with known targets. Predicting off-target interactions is equally important, as these can be responsible for unintended side effects or toxicity. Various computational tools and databases are available for target prediction and the assessment of potential off-target binding. These methods are crucial in the early stages of drug discovery to assess the potential polypharmacology of a compound. While in silico prediction methods are generally applicable to novel chemical structures, specific research detailing the in silico prediction of target specificity or off-target interactions for this compound (CID 9927482) was not found in the provided information. Computational studies on compounds like hydroxychloroquine (B89500) and chloroquine, which affect vasoactive enzymes like ACE1 and ACE2, illustrate the application of computational tools, including toxicity prediction, in assessing compound profiles. wikipedia.org
Systems-Level Computational Modeling of Vasotropic Effects on Biological Systems
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) into computational models can enhance their predictive power and provide a more comprehensive understanding of drug action and biological responses. By combining data from different biological layers, researchers can build more accurate models of complex biological systems and predict how a compound might affect various pathways simultaneously. This integrated approach is valuable for identifying biomarkers, understanding disease mechanisms, and predicting individual responses to therapy. While multi-omics data integration is a growing area in systems biology, studies specifically integrating such data to model the effects of this compound (CID 9927482) were not found in the provided literature.
Virtual screening is a computational technique used to search large databases of chemical structures to identify potential drug candidates with desired properties. By using computational models (such as docking or QSAR models), researchers can virtually "screen" millions of compounds to prioritize those most likely to bind to a target or exhibit a specific activity. This can significantly reduce the time and cost associated with experimental screening. Virtual screening approaches have been used in the discovery of small molecules with potential inhibitory action against vasoactive metalloproteases. fishersci.ca However, no specific instances of virtual screening efforts aimed at identifying novel compounds with structural similarity to or predicted activity similar to this compound (CID 9927482) were found in the available search results.
Preclinical in Vitro and in Vivo Mechanistic Studies of Vasotropic Compounds
Development and Validation of In Vitro Cellular Assays
Specific information regarding the development and validation of in vitro cellular assays designed to study the vascular effects of Vasotrope (CID 9927482) was not found in the provided search results.
Cell-Based Reporter Assays for Receptor Activation
Search results did not yield data on cell-based reporter assays specifically used to evaluate the activation of receptors relevant to vascular function by this compound (CID 9927482). While the compound has been studied in the context of adenosine (B11128) A2A receptor agonist activity using in vitro assays googleapis.comgoogle.com, these studies appear focused on anti-proliferative effects rather than direct vascular receptor activation.
Functional Assays in Isolated Tissue Preparations (e.g., isolated aorta, urinary bladder)
No specific research findings detailing the use of this compound (CID 9927482) in functional assays utilizing isolated tissue preparations, such as isolated aorta or urinary bladder, were identified in the search results. Although one source mentions testing the this compound effects of plant components in rats using aortic sensors cnaa.md, this refers to different substances and an in vivo approach, not in vitro studies with isolated tissues using this compound (CID 9927482).
Investigation in Animal Models for Mechanistic Elucidation (excluding clinical outcomes)
Detailed investigations in animal models specifically designed to elucidate the vascular mechanisms of this compound (CID 9927482), while excluding clinical outcomes, were not found in the provided search results. Animal studies mentioned in relation to the term "this compound" often refer to the general property or the effects of other compounds meduniwien.ac.atweebly.comcnaa.md.
Non-human Mammalian Models for Vascular Tone Regulation
Specific studies employing non-human mammalian models to investigate the effects of this compound (CID 9927482) on vascular tone regulation were not identified in the search results. While animal models are used to study this compound effects in general cnaa.md, data on this specific compound in such models for vascular tone regulation were not available.
Exploration of Organ-Specific Responses to Vasotropic Agents
Information specifically detailing the exploration of organ-specific vascular responses to this compound (CID 9927482) in preclinical animal models was not found. Studies discussing organ-specific effects in the context of "vasotropic" agents often refer to other compounds or conditions, such as tunicamycin's effects on heart and liver meduniwien.ac.at.
Advanced Analytical Methodologies for Vasotropic Compound Research
Spectroscopic Characterization of Compound-Biomolecule Interactions
Spectroscopic methods are invaluable for studying the interactions between small molecules and biological macromolecules such as proteins, nucleic acids, and lipids. Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about binding events, conformational changes, and interaction kinetics.
Fluorescence quenching, for instance, is a widely used spectroscopic technique in drug discovery to study molecular interactions and binding affinities. nih.gov By observing the decrease in fluorescence intensity of a biomolecule upon binding with a compound, researchers can infer binding parameters. nih.gov Advanced fluorescence techniques, such as time-resolved fluorescence and single-molecule spectroscopy, offer deeper insights into drug-receptor interactions and protein dynamics. nih.gov
NMR spectroscopy, particularly paramagnetic NMR, offers atomic-level insights into biomolecular complexes, even those with weak or transient interactions. nih.gov It can provide long-range structural restraints crucial for understanding how a compound might interact with its biological target. nih.gov The integration of computational methods with NMR data further enhances the understanding of these interactions. nih.gov Applying these spectroscopic approaches to Vasotrope could help elucidate its binding partners and the nature of its interactions within biological systems.
Mass Spectrometry-Based Approaches for Metabolite and Interaction Analysis
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry and plays a critical role in identifying and quantifying compounds and their metabolites, as well as analyzing compound-biomolecule interactions. MS-based metabolomics allows for the comprehensive profiling of small molecules within a biological system, providing a metabolic phenotype. nih.govmdpi.com
Coupling chromatography with mass spectrometry, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), offers high sensitivity and resolution for detecting and quantifying hundreds to thousands of molecules in a single measurement. nih.govmdpi.com This is essential for identifying potential metabolites of this compound in biological samples.
MS is also used to study protein-metabolite interactions, aiding in the annotation of enzyme functions and the validation of metabolic pathways. inra.fr Techniques like crosslinking mass spectrometry are widening their scope from structural analyses to systems-wide analyses of protein-protein interactions, which can be adapted to study compound-protein interactions. mdpi.com Methods such as solvent-induced precipitation coupled with MS analysis can reveal differences in protein abundance upon metabolite binding. plos.org Applying these MS-based approaches to this compound research could facilitate the identification of its metabolic fate and its interacting protein partners.
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in complex mixtures, including biological samples containing a compound of interest like this compound. plos.orgchemrxiv.org These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase. chemrxiv.orgscispace.com
Various chromatography methods exist, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and others, each suited for different types of compounds and analytical goals. plos.orgchemrxiv.orggoogleapis.com HPLC, for example, is widely used due to its high sensitivity, rapid turnover rate, and quantitative capabilities, applicable to a wide range of molecules including drugs and other small molecules. chemrxiv.org
Quantitative analysis using chromatography typically involves comparing peak areas or heights in a chromatogram against standards of known concentration. scispace.com This allows for the precise measurement of this compound concentration in research samples, such as cell lysates, tissue extracts, or biological fluids. Advanced variations like Ultra-High-Performance Liquid Chromatography (UHPLC) offer even greater separation efficiency and speed. scispace.com The integration of chromatography with mass spectrometry (LC-MS, GC-MS) is particularly powerful for both separation and identification/quantification. nih.govmdpi.com
Advanced Microscopy and Imaging for Subcellular Localization and Dynamic Processes
Advanced microscopy and imaging techniques provide crucial spatial and temporal information about the distribution and behavior of compounds within biological contexts. While traditional microscopy offers qualitative assessments, advanced techniques coupled with other instruments enable quantitative measurements of cellular and subcellular properties at high resolution. nih.gov
Techniques such as super-resolution localization microscopy overcome the diffraction limit of light, allowing for the visualization of subcellular structures and dynamics in greater detail. nih.gov Microspectrophotometry, combining microscopy with spectroscopy, allows for the measurement of spectroscopic features within specific cellular compartments. nih.gov
For determining the subcellular localization of a compound or its interacting biomolecules, techniques like immunolabeling followed by electron microscopy, such as Transmission Electron Microscopy (TEM), can be employed. Using probes like quantum dots, researchers can visualize the precise location of a protein (and potentially a bound compound) at the ultrastructural level. Applying these imaging techniques to this compound could reveal its distribution within cells, its accumulation in specific organelles, and its dynamic movement or association with cellular structures.
These advanced analytical methodologies collectively provide a powerful toolkit for comprehensive research into the chemical compound this compound, enabling scientists to explore its interactions, metabolism, distribution, and ultimately, its biological effects at a detailed molecular and cellular level.
Future Trajectories and Unexplored Research Frontiers for Vasotropic Compounds
Identification of Novel Biological Targets for Vasotrope Action
Future research aims to identify novel biological targets beyond the currently understood mechanisms of vasotropic compounds. This involves exploring complex biological systems and pathways that influence vascular tone and function. For instance, research into conditions like diabetic wounds suggests metalloproteinase-9 (MMP-9) as a potential novel target for treatment, which could be relevant for vasotropic drugs windows.net. Cerebrovascular dysfunction, particularly the impairment of vasoconstrictor and vasodilator responses due to endothelial changes, is another area where novel targets, such as endothelin receptors, are being investigated for therapeutic intervention in conditions like cognitive complications of diabetes nih.gov. The neurovascular unit (NVU), which involves interactions between neurons, glia, and the vasculature, is also a promising area for identifying new targets to improve cerebral microvascular function and endothelial integrity nih.gov. Understanding the intricate communication within the NVU, including the role of astrocytic calcium signals and the release of vasoactive messengers, can reveal novel points of intervention for vasotropic agents nih.gov.
Development of Advanced Research Models for Complex Vasotropic Interactions
The development and application of advanced research models are crucial for accurately studying the complex interactions of vasotropic compounds within biological systems. These models aim to better recapitulate the in vivo environment and provide more predictive data than traditional methods. Organ-on-a-chip technology, such as the Blood Vessel-Chip, represents a significant advancement, allowing for the emulation of human vascular environments and the study of drug effects, including potential side effects like thrombosis, in a more physiologically relevant context emulatebio.com. These models can utilize human whole blood and recreate conditions involved in clot formation, offering a platform for preclinical assessment and mechanistic understanding emulatebio.com. Furthermore, innovative in vitro and in vivo approaches are being developed for comprehensive evaluation of potential drugs affecting cerebral blood supply, utilizing models of cerebral ischemia to assess neuroprotective and vasotropic effects mdpi.com, preprints.org. These include models simulating key cerebrovascular phenomena like reduced cerebral blood flow, energy deficit, and oxidative stress mdpi.com. The use of small animals in various experimental models of acute ischemic stroke, including global, focal, and multifocal ischemia, remains valuable, with ongoing efforts to refine these models for better translatability mdpi.com. New and improved animal models, including transgenic rodents and the exploration of zebrafish, are also being pursued to advance translational research in brain barrier biology and understand the functional blood-CNS interface under various conditions nih.gov.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Exploring Polypharmacology and Multi-Target Modulation by Vasotropic Agents
The concept of polypharmacology, where a single compound interacts with multiple molecular targets, is gaining prominence in drug discovery, particularly for complex diseases with multifactorial etiologies dovepress.com, tcmsp-e.com, researchgate.net, nih.gov. Future research on vasotropic compounds will increasingly explore their potential for multi-target modulation. This approach can offer superior therapeutic effects and potentially reduced side effect profiles compared to single-target agents by addressing several disease mechanisms simultaneously tcmsp-e.com, researchgate.net. Designing compounds that intentionally interact with multiple relevant targets within a biological network is a key aspect of this strategy dovepress.com, tcmsp-e.com. Polypharmacology can lead to enhanced efficacy due to the cumulative effects at individual targets and may help mitigate issues like drug resistance tcmsp-e.com, researchgate.net. Advanced computational methods are being developed and utilized to predict and understand the polypharmacological profiles of compounds, aiding in the rational design of multi-target drugs tcmsp-e.com, nih.gov. This includes using approaches like proteochemometric modeling and multi-target activity landscapes to analyze chemical and biological relationships simultaneously scielo.org.mx.
Methodological Innovations in this compound Research
Methodological innovations are continuously shaping this compound research, leading to more efficient and insightful studies. Beyond advanced modeling techniques like organ-on-a-chip, innovations include refined in vitro and in vivo experimental protocols for evaluating vascular effects and underlying mechanisms mdpi.com, preprints.org. The integration of multidisciplinary approaches, combining expertise from chemistry, biology, pharmacology, and computational science, is becoming increasingly important for a comprehensive understanding of vasotropic compounds cuni.cz. Techniques for assessing biochemical, molecular, and cellular markers of vascular damage and therapeutic effects are being refined mdpi.com. Furthermore, innovative quantitative research methods, such as behavioral experiments and the application of gamification in data collection, while not exclusive to vasotropic research, can potentially offer new ways to assess the physiological and behavioral impacts of these compounds in relevant models cenfri.org. The development of computational methods for analyzing pharmacokinetic/pharmacodynamic (PK/PD) data is also crucial for predicting drug effects and optimizing potential therapies liverpool.ac.uk. These models, ranging from simple compartmental models to complex physiologically-based pharmacokinetic (PBPK) models, help in understanding how drug concentration relates to biological response liverpool.ac.uk.
Q & A
Q. How can cross-species differences in this compound metabolism complicate translational research?
- Methodological Guidance : Perform interspecies allometric scaling with CYP450 isoform activity profiling. Use humanized liver chimeric mouse models to predict human metabolic clearance .
Innovative Methodologies
Q. What bioinformatics tools optimize the integration of multi-omics data in this compound mechanism-of-action studies?
- Methodological Guidance : Use weighted gene co-expression network analysis (WGCNA) for transcriptomics and MetaboAnalyst 5.0 for metabolomics integration. Validate pathways via CRISPR-Cas9 knockout models .
Q. Which experimental designs best isolate this compound’s effects on mitochondrial bioenergetics in sepsis-induced cardiomyopathy?
- Methodological Guidance : Apply Seahorse XF assays to measure OCR/ECAR in LPS-treated cardiomyocytes. Use mito-TEMPO to scavenge ROS and confirm this compound’s mitochondrial specificity .
Tables for Key Methodological Comparisons
| Model Type | Advantages | Limitations |
|---|---|---|
| In vivo (Rodent) | Holistic hemodynamic profiling | Anesthesia confounds autonomic tone |
| Ex vivo (Langendorff) | Direct coronary flow measurement | Lack of neurohormonal regulation |
| In vitro (H9c2 cells) | High-throughput screening | Limited translational relevance |
| Statistical Method | Use Case | Software |
|---|---|---|
| NONMEM | Non-linear PK/PD modeling | Phoenix NLME |
| Bayesian Hierarchical | Small sample size adjustments | Stan/PyMC3 |
| Machine Learning (XGBoost) | Predictive biomarker discovery | Python/R scikit-learn |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
